N-(6-Methylheptan-2-yl)thietan-3-amine
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Overview
Description
Chemical Reactions Analysis
N-(6-Methylheptan-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(6-Methylheptan-2-yl)thietan-3-amine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand its interactions with biological molecules.
Medicine: While not used clinically, it is studied for its potential pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
N-(6-Methylheptan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:
Thietan-3-amine: A simpler analog with a similar thietan-3-amine group.
6-Methylheptan-2-amine: A compound with a similar 6-methylheptan-2-yl chain but without the thietan-3-amine group.
The uniqueness of this compound lies in its specific combination of the thietan-3-amine group with the 6-methylheptan-2-yl chain, which may confer unique chemical and biological properties .
Properties
Molecular Formula |
C11H23NS |
---|---|
Molecular Weight |
201.37 g/mol |
IUPAC Name |
N-(6-methylheptan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C11H23NS/c1-9(2)5-4-6-10(3)12-11-7-13-8-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
BHXVGNAHJDTSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC1CSC1 |
Origin of Product |
United States |
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